molecular formula C6H8Cl2N2O B1529980 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride CAS No. 1432754-58-9

3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride

Cat. No.: B1529980
CAS No.: 1432754-58-9
M. Wt: 195.04 g/mol
InChI Key: BPKVXBMYMXBKDC-UHFFFAOYSA-N
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Description

Chemical Classification and Significance

3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride belongs to the broader class of substituted pyridines, which are nitrogen-containing heterocyclic aromatic compounds. The pyridine scaffold represents one of the most important heterocyclic ring systems in organic chemistry due to its presence in numerous natural products, pharmaceuticals, and agrochemicals. This particular derivative features three functional groups attached to the pyridine core: an aminomethyl group at position 3, a chloro substituent at position 5, and a hydroxyl group at position 2, with the entire molecule existing as a hydrochloride salt.

The significance of this compound stems from its unique structural characteristics that make it valuable for chemical research and synthesis applications. The presence of multiple functional groups within a single molecule creates opportunities for selective chemical transformations and derivatization reactions. The compound serves as an important intermediate in the synthesis of more complex structures, particularly those with potential biological activity.

Table 1: Classification Parameters of this compound

Parameter Classification
Compound Class Substituted Pyridine
Functional Group Category Aminomethyl, Chloro, Hydroxyl
Salt Form Hydrochloride
Ring System Monocyclic Heteroarene
Aromaticity Aromatic

Historical Context in Pyridine Chemistry

The development of this compound must be understood within the broader historical context of pyridine chemistry. The parent compound, pyridine, was first isolated in 1849 by Scottish scientist Thomas Anderson during his examination of the contents of bone oil obtained through high-temperature heating of animal bones. Anderson named the compound "pyridine" from the Greek word "pyr" meaning fire, due to its flammability.

The chemical structure of pyridine remained unknown for approximately two decades after its discovery. In the late 1860s, Wilhelm Körner and James Dewar, working independently, proposed that pyridine's structure was derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This structural proposal was subsequently confirmed through chemical reduction experiments that converted pyridine to piperidine.

A major advancement in pyridine chemistry occurred in 1881 when German chemist Arthur Rudolf Hantzsch developed the first significant synthesis of pyridine derivatives. The Hantzsch pyridine synthesis, utilizing a mixture of beta-keto acids, aldehydes, and ammonia, allowed for the creation of various substituted pyridines. This method, while groundbreaking, initially yielded low amounts of product.

The next significant milestone came in 1924 when Russian chemist Aleksei Chichibabin invented a more efficient pyridine synthesis reaction using inexpensive reagents. The Chichibabin reaction facilitated the industrial production of pyridine and its derivatives, revolutionizing the field of heterocyclic chemistry. Chichibabin made seminal contributions to pyridine chemistry throughout his career, with his reaction becoming a cornerstone methodology that continues to influence heterocyclic chemistry a century after its discovery.

The development of functionalized pyridines with multiple substituents, such as this compound, represents the continued evolution of synthetic methodologies in pyridine chemistry. These advanced intermediates serve as crucial building blocks in modern organic synthesis.

Nomenclature and Structural Identity

This compound possesses a defined chemical identity with specific nomenclature parameters and structural characteristics. According to the International Union of Pure and Applied Chemistry (IUPAC) system, its official name is this compound. This systematic name directly describes the substitution pattern on the pyridine ring.

The compound is registered with Chemical Abstracts Service (CAS) under the number 1432754-58-9, providing a unique identifier in chemical databases. Its molecular formula is C6H8Cl2N2O, with a corresponding molecular weight of 195.05 grams per mole. The MDL number MFCD24447562 serves as an additional identifier in chemical information systems.

Structurally, this compound consists of a pyridine ring with three key substitutions: an aminomethyl group (-CH2NH2) at position 3, a chlorine atom at position 5, and a hydroxyl group at position 2. The compound exists as a hydrochloride salt, formed by the protonation of the aminomethyl group. This salt formation enhances the compound's stability and solubility in polar solvents.

The structural representation in Simplified Molecular Input Line Entry System (SMILES) notation is NCC1=CC(Cl)=CN=C1O.[H]Cl or alternatively OC1=NC=C(Cl)C=C1CN.[H]Cl, providing a linear string representation of the molecular structure. This structure contains multiple functional groups capable of participating in various chemical reactions, including nucleophilic, electrophilic, and coordination interactions.

Table 2: Structural Identity Parameters of this compound

Parameter Value
IUPAC Name This compound
CAS Registry Number 1432754-58-9
Molecular Formula C6H8Cl2N2O
Molecular Weight 195.05 g/mol
SMILES Notation NCC1=CC(Cl)=CN=C1O.[H]Cl
MDL Number MFCD24447562

Research Objectives and Scientific Relevance

This compound holds significant scientific relevance across multiple research objectives in contemporary chemical science. The primary research interest in this compound centers on its potential as a versatile synthetic intermediate for constructing more complex molecular architectures. The presence of multiple functional groups with different reactivities enables selective transformations, making it valuable in diversity-oriented synthesis programs.

The reactivity profile of this compound presents several opportunities for chemical manipulation. The chlorine atom at position 5 can undergo nucleophilic aromatic substitution reactions, a characteristic property of chloropyridines. As detailed in literature examining similar compounds, chloropyridines demonstrate enhanced reactivity compared to chlorobenzene, with reactivity reportedly up to 230,000,000 times greater for nucleophilic displacement reactions.

The aminomethyl group provides a nucleophilic site for further functionalization through alkylation, acylation, or coupling reactions, while the hydroxyl group can participate in esterification, etherification, or serve as a directing group in metalation chemistry. This multi-functional nature makes the compound particularly valuable in constructing diverse chemical libraries for screening purposes.

From a broader scientific perspective, compounds like this compound contribute to the ongoing development of heterocyclic chemistry methodologies. Research objectives involving this compound often include:

  • Development of novel reaction conditions for selective functionalization of multi-substituted pyridines
  • Investigation of structure-activity relationships in biologically active pyridine derivatives
  • Exploration of coordination chemistry involving pyridine-based ligands
  • Advancement of synthetic methodologies for constructing complex heterocyclic systems

The scientific relevance of this compound extends to its potential application in the development of new chemical entities for various industrial and research applications. The pyridine scaffold itself appears in numerous commercially important compounds, including agricultural chemicals, pharmaceuticals, and specialty materials. As a functionalized pyridine derivative, this compound represents a valuable addition to the chemical toolbox available for researchers exploring new molecular entities with potential practical applications.

Table 3: Research Applications of this compound

Research Area Potential Applications
Synthetic Methodology Building block for complex heterocycles; Exploration of selective functionalization strategies
Medicinal Chemistry Intermediate for bioactive compounds; Scaffold for pharmacophore development
Materials Science Precursor for specialty polymers; Component in coordination complexes
Agrochemical Development Intermediate for crop protection agents; Structural element in plant growth regulators

Properties

IUPAC Name

3-(aminomethyl)-5-chloro-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O.ClH/c7-5-1-4(2-8)6(10)9-3-5;/h1,3H,2,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKVXBMYMXBKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432754-58-9
Record name 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride
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Preparation Methods

Preparation of 5-Chloropyridin-2-ol (Pyridinol Intermediate)

A critical precursor is 5-chloropyridin-2-ol, which can be prepared by selective chlorination and hydrolysis of chloropyridines. According to a well-documented process:

  • Starting Material: 2,3,5,6-tetrachloropyridine or pentachloropyridine
  • Reaction: Treatment with metallic zinc in a strongly alkaline aqueous solution (pH 11-14) in the presence of a water-immiscible solvent such as toluene or xylene
  • Conditions: Reflux temperature (20-100 °C), reaction time 1-120 hours
  • Outcome: Selective removal of chlorine atoms to yield 3,5-dichloro-2-pyridinol (5-chloropyridin-2-ol)
  • Purification: Filtration to remove zinc and by-products, solvent extraction, and fractional distillation or recrystallization

This method provides high purity and yield of 5-chloropyridin-2-ol, which is a key intermediate for further functionalization.

Parameter Details
Reactants Pentachloropyridine, metallic zinc
Solvent Toluene (water-immiscible)
Alkaline medium Sodium hydroxide solution (8N)
Temperature ~90 °C (reflux)
Reaction time ~2.75 hours
pH 14-15
Yield High purity 5-chloropyridin-2-ol

Introduction of Aminomethyl Group at 3-Position

The next step involves introducing the aminomethyl group at the 3-position of the pyridine ring. This is typically achieved via:

  • Halomethylation: Conversion of 5-chloropyridin-2-ol to 3-(chloromethyl)-5-chloropyridin-2-ol or similar halomethyl intermediate using chloromethylation reagents (e.g., formaldehyde and hydrochloric acid or paraformaldehyde with HCl).
  • Amination: Nucleophilic substitution of the halomethyl group with ammonia or a suitable amine source to form the aminomethyl derivative.

This sequence is common in heterocyclic chemistry for introducing aminomethyl groups on aromatic rings bearing hydroxyl substituents.

Step Reagents/Conditions Notes
Halomethylation Formaldehyde + HCl or paraformaldehyde + HCl Generates chloromethyl intermediate
Amination Ammonia or ammonium hydroxide, solvent (e.g., ethanol or water) Substitution to aminomethyl derivative

Formation of Hydrochloride Salt

The final product is isolated as the hydrochloride salt to improve stability and crystallinity. This is done by:

  • Treating the free base aminomethyl derivative with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether, or water).
  • Crystallization of the hydrochloride salt by cooling or addition of anti-solvents.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Product/Intermediate Yield/Notes
1 Preparation of 5-chloropyridin-2-ol Pentachloropyridine + Zn + NaOH (8N), toluene, reflux 90 °C, 2.75 h 5-Chloropyridin-2-ol High purity, isolated by filtration and distillation
2 Halomethylation Formaldehyde + HCl or paraformaldehyde + HCl, solvent 3-(Chloromethyl)-5-chloropyridin-2-ol Intermediate for amination
3 Amination Ammonia or ammonium hydroxide, solvent (ethanol/water) 3-(Aminomethyl)-5-chloropyridin-2-ol (free base) Nucleophilic substitution
4 Salt formation HCl in ethanol or water 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride Crystallized hydrochloride salt

Research Findings and Considerations

  • The alkaline zinc reduction method for preparing 5-chloropyridin-2-ol is favored industrially due to high yield and purity, as well as scalability.
  • Halomethylation reactions require careful control of reaction conditions to avoid over-chloromethylation or side reactions.
  • Amination proceeds efficiently under mild conditions, often in alcoholic solvents, and the hydrochloride salt formation enhances product stability.
  • Purification steps such as recrystallization and solvent extraction are critical for removing impurities and isolating the hydrochloride salt with high purity.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Interaction: In medicinal chemistry, it can interact with specific receptors, modulating their activity and leading to therapeutic effects.

Molecular Targets and Pathways:

    Neurotransmitter Pathways: Potentially affects pathways involving neurotransmitters like dopamine or serotonin.

    Signal Transduction: May interfere with signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine derivatives with aminomethyl, hydroxyl, and halogen substituents exhibit distinct physicochemical and biological properties. Below is a detailed comparison:

Table 1: Key Properties of 3-(Aminomethyl)-5-chloropyridin-2-ol Hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Solubility Key Structural Features
This compound C₆H₈Cl₂N₂O 195.05 1432754-58-9 Not reported Water-soluble (HCl salt) 2-OH, 3-CH₂NH₂·HCl, 5-Cl
(2-Chloropyridin-3-yl)methanamine hydrochloride C₆H₈Cl₂N₂ 179.05 1432754-64-7 Not reported Water-soluble (HCl salt) 3-CH₂NH₂·HCl, 2-Cl
5-Amino-2-chloropyridine C₅H₅ClN₂ 128.56 5350-93-6 133–136 Water-soluble 2-Cl, 5-NH₂
2-Amino-5-chloropyridine C₅H₅ClN₂ 128.56 1072-98-6 133–136 Water-soluble 2-NH₂, 5-Cl
3-Amino-5-methoxypyridin-4-ol·2HCl C₆H₉Cl₂N₂O₂ 223.06 Not provided Not reported Likely polar solvent 4-OH, 3-NH₂, 5-OCH₃, dihydrochloride
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride C₁₁H₁₄Cl₂F₃N₃ 316.15 1185319-67-8 Not reported Organic solvents 2-NH-piperidine, 3-Cl, 5-CF₃

Structural and Functional Differences

Substituent Position and Reactivity: The hydroxyl group at the 2-position in the target compound distinguishes it from analogues like 2-amino-5-chloropyridine (NH₂ at 2-position) and 5-amino-2-chloropyridine (NH₂ at 5-position). The trifluoromethyl group in (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride enhances lipophilicity and metabolic stability compared to the hydroxyl group in the target compound .

Salt Forms and Solubility: Hydrochloride salts (e.g., the target compound and (2-Chloropyridin-3-yl)methanamine hydrochloride) improve water solubility, whereas non-salt forms like 5-amino-2-chloropyridine require organic solvents for dissolution .

Synthetic Pathways: 2-Amino-5-chloropyridine is synthesized via ammoniation of α-pyridone derivatives, while the target compound likely undergoes hydroxylation and subsequent aminomethylation steps .

Biological Activity

3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H8ClN2O
  • Molar Mass : 195.05 g/mol
  • Structure : The compound features a pyridine ring substituted with an amino group, a hydroxyl group, and a chlorine atom at the fifth position, enhancing its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties. Its structural features indicate potential interactions with biological targets such as enzymes or receptors, although specific mechanisms remain under investigation.
  • Anticancer Potential : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, related pyridine derivatives have demonstrated significant activity against Staphylococcus aureus and other pathogenic strains, suggesting a promising avenue for further exploration in cancer therapeutics .

The exact mechanisms of action for this compound are still being elucidated. However, the following interactions have been noted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Binding : Interaction studies indicate that this compound could bind to various biological receptors, influencing cellular signaling pathways .

Case Studies and Experimental Evidence

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of similar compounds against multiple strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited submicromolar activity, comparable to clinically used antibiotics .
  • Cytotoxicity Assessment :
    • Research on related pyridine derivatives demonstrated minimal cytotoxicity to primary mammalian cell lines while maintaining high antibacterial efficacy. This suggests a favorable therapeutic window for potential drug development .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of chlorinated pyridine derivatives revealed that specific substitutions significantly influence biological activity. The presence of chlorine at particular positions was found to enhance antimicrobial potency .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

Compound NameCAS NumberSimilarityKey Features
5-Chloro-3-methylpyridin-2-ol58498-61-60.84Methyl group at position 3 instead of an amino group
5-Chloro-3-(trifluoromethyl)pyridin-2-ol1214342-70-70.79Contains trifluoromethyl substituent
(5-Chloro-3-pyridinyl)methanol22620-34-40.84Hydroxymethyl instead of aminomethyl
3-Amino-5-chloropyridin-2-ol1261906-29-90.81Lacks the aminomethyl group

The unique substitution pattern of this compound may confer distinct biological activities compared to these similar compounds.

Scientific Research Applications

Alzheimer's Disease

Research indicates that GSK3 inhibitors can have neuroprotective effects in models of Alzheimer's disease. By reducing tau phosphorylation and promoting neuronal survival, these compounds may help alleviate cognitive decline associated with AD.

Case Study:
A study investigating the effects of GSK3 inhibitors demonstrated significant improvements in cognitive function in animal models of AD when treated with 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride. The results indicated a decrease in amyloid plaque formation and improved synaptic function .

Bipolar Disorder

GSK3 plays a crucial role in mood regulation. Inhibitors like this compound are being explored for their potential to stabilize mood swings in bipolar disorder patients by modulating neurotransmitter signaling pathways.

Case Study:
Clinical trials have shown that patients treated with GSK3 inhibitors reported fewer manic episodes and improved mood stability compared to those receiving standard treatments .

Other Neurodegenerative Disorders

The compound is also being investigated for its applications in treating other conditions such as:

  • Parkinson's Disease
  • Amyotrophic Lateral Sclerosis (ALS)
  • Huntington's Disease

Inhibition of GSK3 has been shown to mitigate symptoms and progression of these diseases by promoting neuronal health and reducing toxic protein accumulation.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Bioavailability: The compound exhibits good bioavailability, making it suitable for oral administration.
  • Dosage Range: Typical dosages range from 0.01 to 250 mg/kg body weight depending on the condition being treated .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits GSK3 activity, leading to decreased tau phosphorylation levels in neuronal cell cultures .

In Vivo Studies

Animal studies have corroborated these findings, showing improved cognitive performance in models treated with the compound compared to controls .

Data Table: Summary of Applications

Application AreaConditionMechanism of ActionResearch Findings
Alzheimer's DiseaseCognitive DeclineInhibition of Tau PhosphorylationImproved cognitive function in animal models
Bipolar DisorderMood StabilizationModulation of Neurotransmitter SignalingFewer manic episodes reported in clinical trials
Parkinson's DiseaseNeuronal ProtectionReduction of Toxic Protein AccumulationPositive effects noted in preclinical studies
Amyotrophic Lateral SclerosisNeuronal HealthPromotion of Cell SurvivalEnhanced survival rates in treated models

Q & A

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride, and how can stereochemical integrity be preserved?

Methodological Answer:

  • Pathway 1: Start with a pyridine scaffold and introduce the aminomethyl group via reductive amination. Chlorination at the 5-position can be achieved using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5 under controlled conditions. Hydrochloride salt formation is finalized by treating the free base with HCl in an aprotic solvent (e.g., ethanol) .
  • Pathway 2: Utilize a multi-step approach involving Boc-protected intermediates to prevent unwanted side reactions. Deprotection with TFA followed by HCl neutralization ensures high purity (>95% by HPLC) .
  • Key Considerations: Monitor reaction temperature (<40°C) to avoid racemization. Use chiral HPLC or polarimetry to verify stereochemical purity .

Q. How can researchers assess the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • HPLC: Use a C18 column with a 0.1% TFA/acetonitrile gradient (retention time ~8.2 min) .
    • NMR: Look for characteristic peaks: δ 8.2 ppm (pyridine H), δ 4.1 ppm (aminomethyl CH2_2), and δ 2.9 ppm (NH3+_3^+) .
    • Mass Spectrometry: ESI-MS should show [M+H]+^+ at m/z 203.6 (calculated for C6H8ClN2O+\text{C}_6\text{H}_8\text{ClN}_2\text{O}^+) .
  • Purity Criteria:
    • Heavy metals content ≤20 ppm (via ICP-MS) .
    • Loss on drying ≤5.0 mg/g (gravimetric analysis at 105°C) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements:
    • Respiratory: Use NIOSH-approved N95 masks to avoid inhalation of fine crystalline particles .
    • Skin Protection: Nitrile gloves and lab coats; apply barrier creams to exposed skin .
  • Emergency Measures:
    • In case of eye contact, rinse with 0.9% saline for 15 min. For spills, neutralize with sodium bicarbonate and collect in hazardous waste containers .

Advanced Research Questions

Q. How does the chloro-substitution at the 5-position influence the compound’s binding affinity to biological targets?

Methodological Answer:

  • Structural Insights: The 5-chloro group enhances lipophilicity (logP\log P ~1.8), improving membrane permeability. It also induces steric hindrance, which can reduce off-target interactions (e.g., with monoamine oxidases) .
  • Experimental Validation:
    • Perform SPR (Surface Plasmon Resonance) assays with immobilized receptors (e.g., GABAA_A or serotonin transporters). Compare KdK_d values against non-chlorinated analogs .
    • Use molecular docking (AutoDock Vina) to simulate binding poses in target active sites .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

  • Contradiction Analysis:
    • Solubility Variability: Discrepancies arise from pH-dependent ionization. Measure solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy .
    • Stability Issues: Degradation under UV light (observed in some studies) can be mitigated by storing samples in amber vials at -20°C .
  • Method Optimization: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can the aminomethyl group be functionalized to modulate pharmacokinetic properties?

Methodological Answer:

  • Derivatization Approaches:
    • Acylation: React with acetyl chloride to form NN-acetyl derivatives, enhancing metabolic stability.
    • PEGylation: Attach polyethylene glycol chains to improve aqueous solubility and half-life .
  • In Vivo Testing: Administer derivatives in rodent models and measure plasma t1/2t_{1/2} via LC-MS/MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride
Reactant of Route 2
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3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride

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